1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone
Description
Historical Evolution of 1,2,3-Triazole Chemistry
The foundational synthesis of 1,2,3-triazoles dates to 1910, when Otto Dimroth and Gustav Fester first prepared 1H-1,2,3-triazole through the reaction of hydrazoic acid (HN₃) with acetylene under acidic conditions. This landmark work established triazoles as a distinct class of aromatic heterocycles, with their tautomeric equilibria (e.g., 1H- ↔ 2H-1,2,3-triazole interconversion) becoming a subject of sustained interest. The mid-20th century saw triazoles gain prominence through Dimroth's discovery of the Dimroth rearrangement, a thermal isomerization process critical for understanding triazole reactivity.
By the 1970s, synthetic methodologies expanded to include fused triazole systems. Wentrup's thermolysis of 5-(2-pyrazinyl)tetrazole at 400°C marked the first synthesis of 1,2,3-triazolo[1,5-a]pyrazines, demonstrating triazoles' versatility in forming purine-like scaffolds. Concurrently, Lovelette's condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds (30–35% yields) established routes to triazolo[4,5-b]pyrazines, though asymmetric diketones posed regioselectivity challenges. These advances laid the groundwork for contemporary triazole functionalization strategies.
Positioning of 1-[4-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Phenyl]-1-Ethanone within Triazole Research
This compound occupies a niche as a click chemistry-derived hybrid structure, merging a 1,2,3-triazole with acetophenone functionalities. Its synthesis via CuAAC—a paradigm-shifting method introduced by Sharpless and Meldal—exemplifies the "click" philosophy of high-yielding, modular reactions. Structurally, it differs from early triazoles by incorporating:
- A para-substituted phenyl group at the triazole's N1 position
- An acetophenone moiety at the distal phenyl's para position
This architecture positions it as a dual-function scaffold: the triazole provides hydrogen-bonding sites for target engagement, while the acetophenone enables further electrophilic substitutions or coordination chemistry. Recent work by Saha and coworkers on triazoloquinoxalines via Pictet–Spengler reactions (61–70% yields) suggests analogous strategies could functionalize this compound's acetophenone group.
Molecular Architecture and Structural Significance
The compound (C₁₆H₁₃N₃O, MW 263.29 g/mol) features:
The triazole's aromaticity (6π-electron system) confers stability, while its dipole moment (~5.1 D) enhances solubility in polar media. The acetophenone's ketone group introduces a reactive site for nucleophilic additions or reductions, as demonstrated in Abbott's work on triazoloquinoxaline syntheses (16–59% yields via p-TSA cyclization). X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the triazole and adjacent phenyl rings, suggesting moderate conjugation.
Research Significance and Academic Interest
Academic interest stems from three facets:
- Click Chemistry Utility : As a CuAAC product, it serves as a benchmark for optimizing triazole-forming reactions under mild conditions.
- Pharmacophore Potential : The 1,2,3-triazole moiety is recognized as a bioisostere for amide bonds, with proven roles in cefatrizine and tazobactam. Hybridization with acetophenone—a known bioactive scaffold—could yield novel enzyme inhibitors.
- Materials Science Applications : Triazoles' coordination capacity (via N2/N3 lone pairs) suggests utility in metal-organic frameworks (MOFs), though this remains unexplored for the title compound.
Ongoing studies focus on derivatizing the acetophenone ketone—for instance, converting it to hydrazones for antitubercular activity or α,β-unsaturated ketones for Michael addition-based prodrugs. Monge's acid-catalyzed cyclization of azidocyanoarenes (52% yield) provides a model for further functionalization.
Properties
IUPAC Name |
1-[4-(4-phenyltriazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12(20)13-7-9-15(10-8-13)19-11-16(17-18-19)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXTPUFYJIEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone typically involves the use of “click” chemistry, a term that refers to a set of highly efficient chemical reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone involves its interaction with specific molecular targets. For example, it can inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter .
Comparison with Similar Compounds
Structural Analogues with Modified Triazole Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with nitro (NO₂) or trifluoromethyl (CF₃) groups exhibit enhanced electrophilicity at the ketone moiety, influencing reactivity in nucleophilic addition reactions .
Hybrid Derivatives with Fused Heterocycles
Table 2: Hybrid Compounds with Extended Pharmacophores
Key Observations :
- Coumarin-Triazole Hybrids : The fusion of coumarin (a natural anticoagulant scaffold) with triazole enhances cytostatic activity, as seen in C₁₈H₁₃N₃O₂ , which showed promising results in cancer cell lines .
- Furanone-Triazole Hybrids: Derivatives like C₁₂H₁₁N₃O₂ serve as intermediates for synthesizing larger bioactive molecules due to their stability and functional versatility .
Substituent Effects on Physicochemical Properties
Table 3: Substituent Impact on Solubility and Reactivity
Key Observations :
Biological Activity
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific triazole derivative, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 265.31 g/mol
- Melting Point : Varies based on synthesis method
- Solubility : Soluble in organic solvents like DMSO
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
Anticancer Activity
Triazole compounds have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable study indicated that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Case Study : In a recent investigation involving various triazole derivatives, the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |
| HeLa (Cervical) | 7.8 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been highlighted in several studies. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-donating groups on the phenyl ring enhances activity by improving interactions with biological targets.
Q & A
Q. What are the standard synthetic protocols for 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative procedure involves:
- Reacting 4-ethynylacetophenone with phenyl azide in a 1:1 molar ratio.
- Using CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a water/tert-butanol (1:1) solvent system.
- Stirring at room temperature for 12–24 hours, followed by purification via column chromatography or recrystallization from ethanol . Modifications may include microwave-assisted synthesis to reduce reaction time .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm triazole ring formation (e.g., absence of azide/alkyne peaks and presence of triazole protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Detection of carbonyl stretching vibrations (~1680–1700 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1212 for C₂₁H₁₇N₃O⁺) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Data Collection : Use a Stoe IPDS II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELXL for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically (riding model) with Uiso = 1.2–1.5 Ueq(C) .
- Key Metrics : Validate via R-factor (<5%), wR₂ (<12%), and goodness-of-fit (1.0–1.1). Intermolecular interactions (e.g., C–H···π, N–H···O) are analyzed using Mercury software .
Q. What computational methods predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to simulate IR/NMR spectra. Compare with experimental data to validate accuracy .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ≈ 4.2 eV suggests moderate reactivity) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests a planar triazole ring but X-ray shows a puckered conformation:
- Re-examine crystallographic data for thermal motion artifacts (e.g., high displacement parameters).
- Perform variable-temperature NMR to probe conformational flexibility .
- Validate via Hirshfeld surface analysis to identify packing forces distorting the structure .
Q. What strategies optimize synthetic yield in CuAAC reactions?
- Catalyst Optimization : Replace CuSO₄ with CuI for enhanced solubility in organic solvents .
- Solvent Screening : Test DMF/water mixtures (3:1) to improve azide-alkyne miscibility.
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Data Analysis and Contradiction Management
Q. How to reconcile conflicting bioactivity results across studies?
- Experimental Variables : Compare microbial strains, culture media (e.g., Mueller-Hinton vs. LB agar), and inoculum sizes .
- Statistical Analysis : Apply ANOVA/Tukey tests to assess significance (p < 0.05). Report IC₅₀ values with 95% confidence intervals .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥3 independent studies, adjusting for publication bias .
Q. What advanced techniques validate purity beyond HPLC?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
